
4-Bromo-2-fluoro-4'-propyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-4’-propylbiphenyl is an organic compound with the molecular formula C15H14BrF It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position, while the other phenyl ring is substituted with a propyl group at the 4’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-4’-propylbiphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, 4-bromo-2-fluorobiphenyl can be synthesized by reacting 4-bromo-2-fluorophenylboronic acid with 4-propylphenylboronic acid under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of 4-Bromo-2-fluoro-4’-propylbiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The process involves the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents such as toluene or ethanol .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-fluoro-4’-propylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding biphenyl ketones or reduction to form biphenyl alcohols.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation Products: Biphenyl ketones.
Reduction Products: Biphenyl alcohols.
Applications De Recherche Scientifique
4-Bromo-2-fluoro-4’-propylbiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-fluoro-4’-propylbiphenyl involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the propyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards various molecular targets, including enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar structure but lacks the propyl group.
4-Bromo-4’-propylbiphenyl: Similar structure but lacks the fluorine atom.
2-Fluoro-4’-propylbiphenyl: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-2-fluoro-4’-propylbiphenyl is unique due to the presence of both bromine and fluorine atoms along with a propyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
116831-33-5 |
|---|---|
Formule moléculaire |
C15H14BrF |
Poids moléculaire |
293.17 g/mol |
Nom IUPAC |
4-bromo-2-fluoro-1-(4-propylphenyl)benzene |
InChI |
InChI=1S/C15H14BrF/c1-2-3-11-4-6-12(7-5-11)14-9-8-13(16)10-15(14)17/h4-10H,2-3H2,1H3 |
Clé InChI |
DNXBMIIAWYFUQJ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |
SMILES canonique |
CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

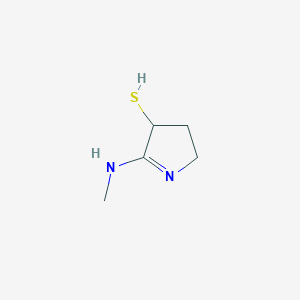

![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)

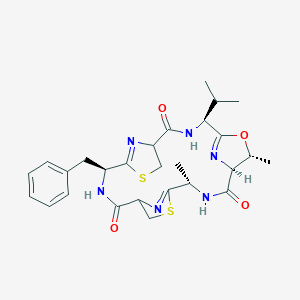
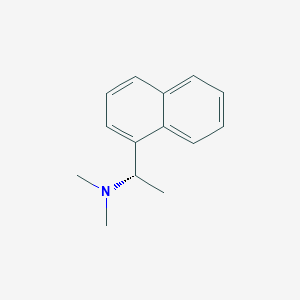
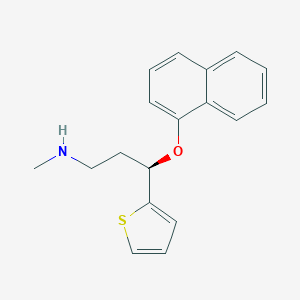

![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)

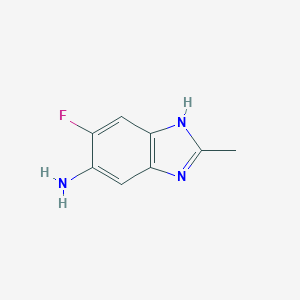
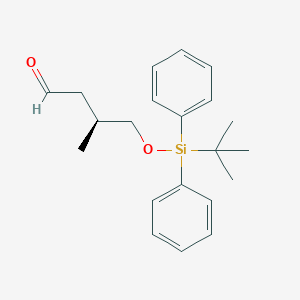
![BENZENESULFONAMIDE, 4-[[[6-HYDROXY-7-(1-HYDROXYETHYL)-4,5-DIMETHYL-2-BENZOTHIAZOLYL]AMINO]METHYL]-](/img/structure/B40070.png)
